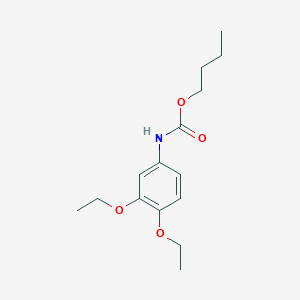
Butyl (3,4-diethoxyphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl (3,4-diethoxyphenyl)carbamate is a chemical compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound is characterized by the presence of a butyl group attached to the carbamate nitrogen and two ethoxy groups on the phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl (3,4-diethoxyphenyl)carbamate typically involves the reaction of 3,4-diethoxyphenyl isocyanate with butanol. The reaction is carried out under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate. The reaction proceeds via the nucleophilic attack of the butanol on the isocyanate group, forming the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
化学反应分析
Types of Reactions
Butyl (3,4-diethoxyphenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3,4-diethoxyphenol and butylamine.
Oxidation: Oxidative cleavage of the carbamate group can occur, leading to the formation of corresponding amides or esters.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Hydrolysis: 3,4-diethoxyphenol and butylamine.
Oxidation: Corresponding amides or esters.
Substitution: Nitrated or halogenated derivatives of the original compound.
科学研究应用
Butyl (3,4-diethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of carbamate-sensitive enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon hydrolysis.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of butyl (3,4-diethoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form a covalent bond with the active site of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the enzyme and the specific conditions of the reaction. The phenyl and ethoxy groups contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
Isopropyl (3,4-diethoxyphenyl)carbamate: Similar structure but with an isopropyl group instead of a butyl group.
Ethyl (3,4-diethoxyphenyl)carbamate: Similar structure but with an ethyl group instead of a butyl group.
Methyl (3,4-diethoxyphenyl)carbamate: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
Butyl (3,4-diethoxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications. The presence of two ethoxy groups on the phenyl ring enhances its stability and reactivity in chemical reactions.
属性
CAS 编号 |
113932-77-7 |
|---|---|
分子式 |
C15H23NO4 |
分子量 |
281.35 g/mol |
IUPAC 名称 |
butyl N-(3,4-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C15H23NO4/c1-4-7-10-20-15(17)16-12-8-9-13(18-5-2)14(11-12)19-6-3/h8-9,11H,4-7,10H2,1-3H3,(H,16,17) |
InChI 键 |
YIRJWYDQEYPRIP-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)NC1=CC(=C(C=C1)OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)
![1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-](/img/structure/B14300606.png)


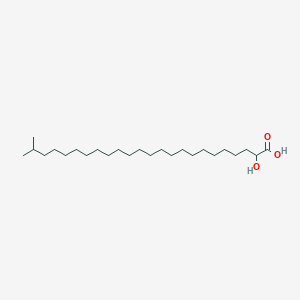
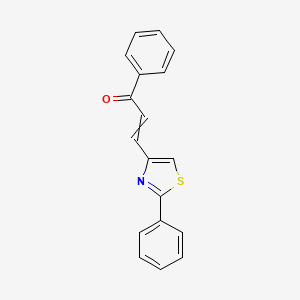
![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)
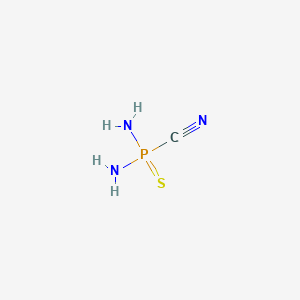

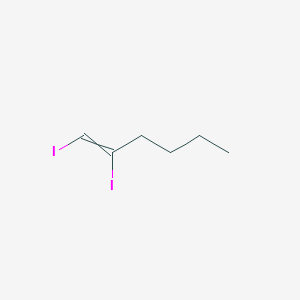
![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane](/img/structure/B14300668.png)
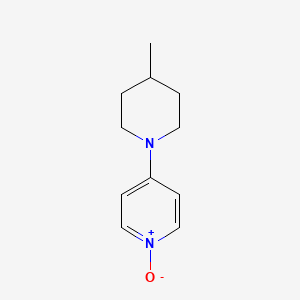
![Dipropyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14300678.png)

